(R)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes both bromine and chlorine substituents on an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane backbone.
Halogenation: The indane is subjected to halogenation reactions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of ®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the amine group or other functional groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-ol: Similar structure but with a hydroxyl group instead of an amine.
®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-carboxylic acid: Contains a carboxylic acid group.
®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-methylamine: Features a methylamine group.
Uniqueness
®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is unique due to its specific combination of bromine, chlorine, and amine functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H9BrClN |
---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
(1R)-4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrClN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2/t8-/m1/s1 |
InChI Key |
JLRTYJSCAWHGBW-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2Br)Cl |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Br)Cl |
Origin of Product |
United States |
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